4-Bromophenyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylate
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Overview
Description
4-Bromophenyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromophenyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylate typically involves multiple steps, starting with the preparation of the core structures. One common method involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate can then be further reacted with various reagents to form the desired oxazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromophenyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the molecule.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
4-Bromophenyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromophenyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The bromophenyl group and oxazole ring are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in cholinesterase inhibition, which is relevant to Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylic acid
- 2-{[5-(4-Bromophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-ethoxyphenyl)ethanone
Uniqueness
4-Bromophenyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential therapeutic applications set it apart from similar compounds.
Properties
Molecular Formula |
C18H12BrNO5 |
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Molecular Weight |
402.2 g/mol |
IUPAC Name |
(4-bromophenyl) 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C18H12BrNO5/c19-12-2-4-13(5-3-12)24-18(21)14-10-16(25-20-14)11-1-6-15-17(9-11)23-8-7-22-15/h1-6,9-10H,7-8H2 |
InChI Key |
MJHRZYYPBBRFNX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)C(=O)OC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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